molecular formula C12H11N5O5 B12917018 Acetyldialuric acid isonicotinehydrazone CAS No. 40598-55-8

Acetyldialuric acid isonicotinehydrazone

Cat. No.: B12917018
CAS No.: 40598-55-8
M. Wt: 305.25 g/mol
InChI Key: WYWKPIRBTLJQKV-UHFFFAOYSA-N
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Description

2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an isonicotinoylhydrazinyl group and an acetate moiety. The compound’s multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common method involves the condensation of isonicotinic acid hydrazide with a suitable aldehyde or ketone, followed by cyclization to form the pyrimidine ring.

Industrial production methods often employ solvent-free conditions to enhance yield and reduce environmental impact. Catalysts such as PPA-SiO2 are used to facilitate the reaction, ensuring high selectivity and efficiency .

Chemical Reactions Analysis

2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms, often altering the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the compound.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound inhibits the activity of key enzymes in bacterial cells, disrupting essential metabolic pathways. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

40598-55-8

Molecular Formula

C12H11N5O5

Molecular Weight

305.25 g/mol

IUPAC Name

[4,6-dioxo-2-(pyridine-4-carbonylhydrazinylidene)-1,3-diazinan-5-yl] acetate

InChI

InChI=1S/C12H11N5O5/c1-6(18)22-8-10(20)14-12(15-11(8)21)17-16-9(19)7-2-4-13-5-3-7/h2-5,8H,1H3,(H,16,19)(H2,14,15,17,20,21)

InChI Key

WYWKPIRBTLJQKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=O)NC(=NNC(=O)C2=CC=NC=C2)NC1=O

Origin of Product

United States

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